
N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two ethylhexyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- typically involves the reaction of ethylenediamine with 2-ethylhexyl chloride under basic conditions. The reaction can be represented as follows:
Ethylenediamine+2(2-ethylhexyl chloride)→1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)-+2(HCl)
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or a catalyst to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: This compound has phenylmethyl groups instead of ethylhexyl groups, leading to different chemical and physical properties.
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: This compound has aminoethyl groups, making it more hydrophilic compared to the ethylhexyl derivative.
Uniqueness
1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- is unique due to its hydrophobic ethylhexyl groups, which impart distinct solubility and interaction properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and emulsifiers.
Propriétés
Numéro CAS |
86888-13-3 |
|---|---|
Formule moléculaire |
C18H40N2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
N,N'-bis(2-ethylhexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H40N2/c1-5-9-11-17(7-3)15-19-13-14-20-16-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3 |
Clé InChI |
MDIFBDKWCMRABQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNCCNCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


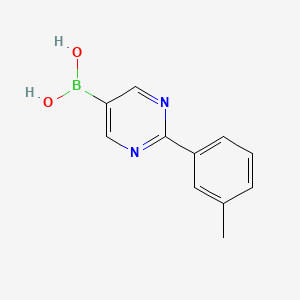
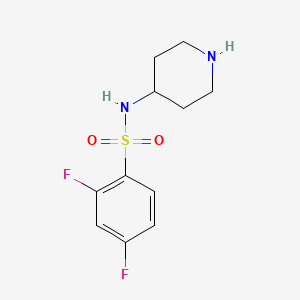

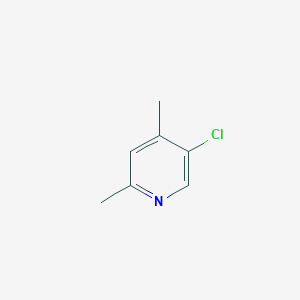
![tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14086680.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
![2-{[(2-Hexyldecyl)oxy]methyl}oxirane](/img/structure/B14086693.png)
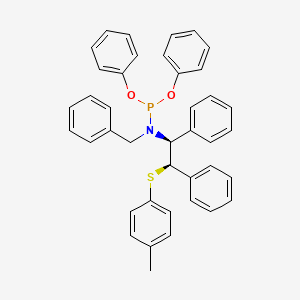
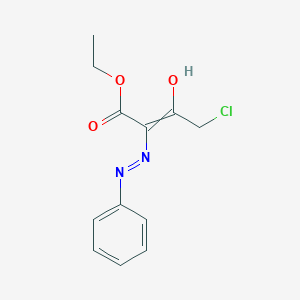
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
![2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide](/img/structure/B14086710.png)
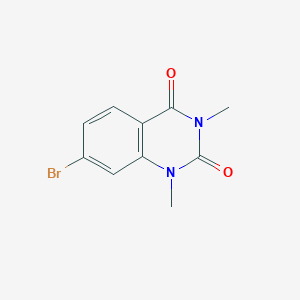
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
